1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol
Overview
Description
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol, are pivotal in drug discovery due to their unique properties. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. This interest stems from its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. The review by Li Petri et al. (2021) highlights the versatility of pyrrolidine and its derivatives, such as pyrrolizines and prolinol, in bioactive molecule synthesis. These compounds exhibit selectivity towards various targets, with their biological activity influenced by steric factors and the stereochemistry of substituents, underlining the importance of pyrrolidine in creating novel compounds with diverse biological profiles (Li Petri et al., 2021).
Supramolecular Capsules from Calixpyrrole
Calixpyrrole derivatives, closely related to pyrrolidine structures, play a significant role in the self-assembly of supramolecular capsules. Ballester (2011) discusses the formation of molecular capsules derived from calixpyrrole, emphasizing the structural and conformational similarities between calix[4]arenes and calix[4]pyrroles. The review explores various approaches for using calix[4]pyrrole derivatives in capsule assembly, including the modification of the upper rim with urea groups and the transformation of pyrrole units into tetrathiafulvalene derivatives. These modifications yield capsules with unique properties, such as polar functionalized interiors and the ability to bind electron-poor guests, showcasing the potential of pyrrolidine and its derivatives in constructing complex molecular architectures (Ballester, 2011).
Mechanism of Action
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Bioactive Molecules with Pyrrolidine Ring
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-11(7-10(9)2)13(16)14-6-5-12(15)8-14/h3-4,7,12,15H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKMMQMWJNLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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